
iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a salt of iron and gluconic acid, and its chemical formula is C12H22FeO14·2H2O. This compound is known for its water solubility and is often used as a dietary supplement to treat iron-deficiency anemia.
準備方法
Synthetic Routes and Reaction Conditions
Iron(II) gluconate can be synthesized by reacting gluconic acid with iron(II) salts under controlled conditions. The reaction typically involves dissolving iron(II) sulfate or iron(II) chloride in water and then adding gluconic acid. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of iron(II) gluconate.
Industrial Production Methods
In industrial settings, the production of iron(II) gluconate involves large-scale reactions using similar principles. The process is optimized for efficiency and yield, often involving continuous stirring and precise temperature control. The final product is then purified and crystallized to obtain iron(II) gluconate dihydrate.
化学反応の分析
Types of Reactions
Iron(II) gluconate undergoes various chemical reactions, including:
Oxidation: Iron(II) can be oxidized to iron(III) in the presence of oxidizing agents.
Reduction: Iron(III) can be reduced back to iron(II) using reducing agents.
Substitution: The gluconate ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and ascorbic acid are used.
Substitution: Ligand exchange reactions often involve other carboxylic acids or chelating agents.
Major Products Formed
Oxidation: Iron(III) gluconate or other iron(III) complexes.
Reduction: Iron(II) complexes with different ligands.
Substitution: Various iron(II) or iron(III) complexes depending on the substituting ligand.
科学的研究の応用
Iron(II) gluconate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in coordination chemistry and as a source of iron in various reactions.
Biology: Studied for its role in iron metabolism and its effects on cellular processes.
Medicine: Commonly used as a dietary supplement to treat iron-deficiency anemia.
Industry: Employed in the fortification of food products and as a colorant in pharmaceuticals.
作用機序
Iron(II) gluconate exerts its effects primarily through its role in iron metabolism. Iron is essential for the production of hemoglobin, which is necessary for oxygen transport in the blood. Iron(II) gluconate is absorbed in the gastrointestinal tract and incorporated into hemoglobin and other iron-containing enzymes. The molecular targets include hemoglobin, myoglobin, and various iron-dependent enzymes .
類似化合物との比較
Similar Compounds
Iron(III) gluconate: An oxidized form of iron(II) gluconate, used in similar applications but with different chemical properties.
Iron(II) sulfate: Another iron supplement, commonly used but less soluble than iron(II) gluconate.
Iron(III) chloride: Used in industrial applications and as a reagent in chemical synthesis.
Uniqueness
Iron(II) gluconate is unique due to its high solubility and bioavailability, making it an effective supplement for treating iron-deficiency anemia. Its stability and ease of synthesis also contribute to its widespread use in various fields.
特性
分子式 |
C12H26FeO16 |
|---|---|
分子量 |
482.17 g/mol |
IUPAC名 |
iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate |
InChI |
InChI=1S/2C6H12O7.Fe.2H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;/h2*2-5,7-11H,1H2,(H,12,13);;2*1H2/q;;+2;;/p-2 |
InChIキー |
OKGNXSFAYMSVNN-UHFFFAOYSA-L |
正規SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


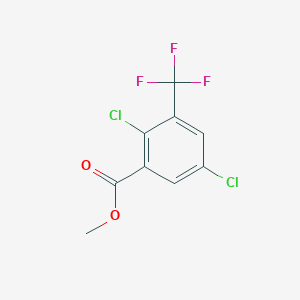
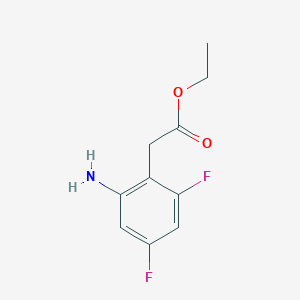
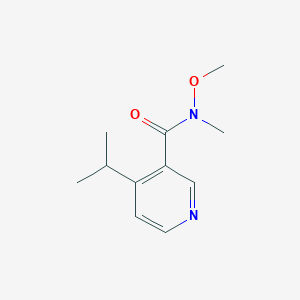
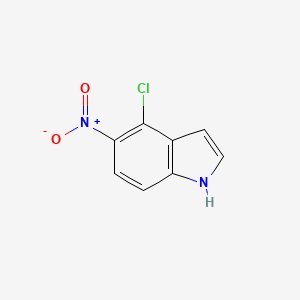
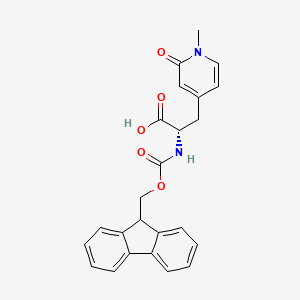
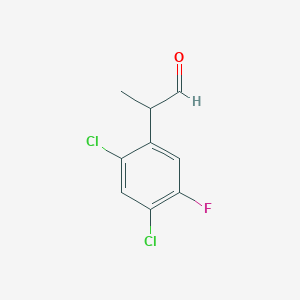

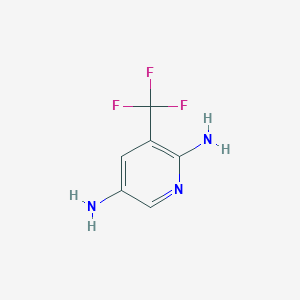
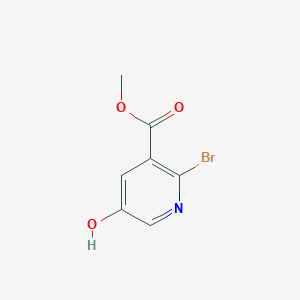


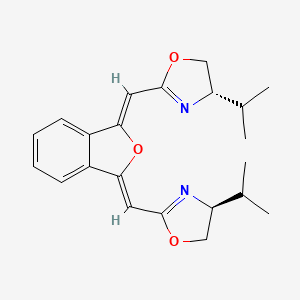

![[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13656481.png)
